Acetic anhydride-d6

Description

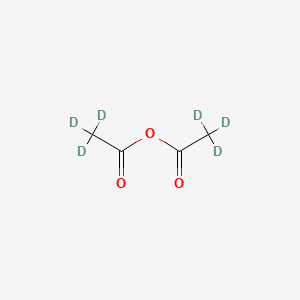

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,2,2-trideuterioacetyl) 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDIJRYMOXRFFG-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC(=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20168111 | |

| Record name | (2H3)Acetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16649-49-3 | |

| Record name | Acetic-2,2,2-d3 acid, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16649-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H3)Acetic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016649493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H3)Acetic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20168111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H3]acetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Acetic anhydride-d6 chemical properties and specifications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, specifications, and common applications of Acetic anhydride-d6. This deuterated analog of acetic anhydride (B1165640) is a valuable reagent in various scientific fields, particularly in the synthesis of deuterated compounds, proteomics, and as a solvent in NMR spectroscopy.

Core Chemical Properties and Specifications

This compound, with the chemical formula (CD₃CO)₂O, is a stable, isotopically enriched compound. Its physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₄D₆O₃ |

| Molecular Weight | 108.13 g/mol [1] |

| CAS Number | 16649-49-3[1] |

| Appearance | Clear, colorless liquid |

| Melting Point | -73 °C (lit.) |

| Boiling Point | 138-140 °C (lit.) |

| Density | 1.143 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.3875 (lit.) |

| Chemical Purity | Typically ≥98%[1] |

| Isotopic Enrichment (D) | Typically ≥98 atom % D |

Spectroscopic Data

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | In a pure sample, no significant signals should be observed in the ¹H NMR spectrum due to the deuterium (B1214612) substitution. A small residual peak may be present depending on the isotopic purity. For comparison, the proton signal in non-deuterated acetic anhydride appears as a singlet at approximately 2.22 ppm.[2] |

| ¹³C NMR | The ¹³C NMR spectrum is expected to show two signals: one for the carbonyl carbon and one for the methyl carbon. The chemical shifts should be similar to those of acetic anhydride (approx. 167 ppm for the carbonyl carbon and 22 ppm for the methyl carbon in CDCl₃), but the methyl carbon signal will appear as a multiplet due to coupling with deuterium. |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound will exhibit characteristic C-D stretching vibrations at a lower frequency (around 2100-2260 cm⁻¹) compared to the C-H stretches (around 2850-3000 cm⁻¹) of the non-deuterated analog. The strong double carbonyl (C=O) stretch will still be present, typically as two bands around 1825 cm⁻¹ and 1755 cm⁻¹.[3] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) in the mass spectrum will be observed at m/z 108. Common fragments would include the deuterated acetyl cation [CD₃CO]⁺ at m/z 46. |

Experimental Protocols

This compound is primarily used for the introduction of a deuterated acetyl group onto various functional groups. Below are detailed methodologies for common applications.

N-Terminal Acetylation of Peptides

This protocol describes the acetylation of the N-terminus of a peptide, a common modification to improve stability or for use in proteomics research.

Materials:

-

Peptide

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Fritted peptide synthesis reaction vessel

-

Vortex mixer or stir plate

Procedure:

-

Place the resin-bound peptide in a coarse-fritted peptide synthesis reaction vessel.[4]

-

Wash the resin with dichloromethane (DCM) for one minute.[4]

-

Drain the DCM using a vacuum manifold.[4]

-

Prepare a 10% solution of this compound in N,N-Dimethylformamide (DMF).[4]

-

Add the this compound solution to the reaction vessel.

-

Allow the reaction to proceed for 20-30 minutes at room temperature with gentle agitation.[4]

-

Drain the reaction vessel.[4]

-

Wash the resin thoroughly with DMF followed by DCM.

-

To ensure complete acetylation, the coupling step (steps 5-7) can be repeated.[4]

-

The N-terminally acetylated-d3 peptide is now ready for cleavage from the resin.

General Protocol for the Deuteration (Acetylation) of a Primary Amine

This procedure outlines the general steps for the acetylation of a primary amine using this compound.

Materials:

-

Primary amine

-

This compound

-

Pyridine (B92270) (or another suitable base)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Stirring apparatus

Procedure:

-

Dissolve the primary amine in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add a suitable base, such as pyridine (1.2 equivalents), to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add this compound (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetyl-d3 amine.

-

Purify the product by column chromatography or recrystallization if necessary.

NMR Sample Preparation

A general procedure for preparing a sample for NMR analysis.

Materials:

Procedure:

-

Weigh the desired amount of the sample into a clean, dry vial.[5]

-

Add the appropriate volume of deuterated solvent to the vial.[5]

-

Gently swirl or vortex the vial to dissolve the sample completely.

-

If there are any solid particles, filter the solution through a small plug of glass wool in a pipette.[5]

-

Transfer the clear solution into a clean NMR tube using a pipette.[5]

-

Cap the NMR tube securely. The sample is now ready for analysis.

Visualizations

Reaction Mechanism: Amine Acetylation

The following diagram illustrates the general mechanism for the acetylation of a primary amine with acetic anhydride.

Caption: Mechanism of amine acetylation.

Experimental Workflow: N-Terminal Peptide Acetylation

This diagram outlines the key steps in the solid-phase synthesis workflow for the N-terminal acetylation of a peptide.

Caption: Peptide N-terminal acetylation workflow.

References

A Technical Guide to the Isotopic Purity of Acetic Anhydride-d6 for NMR Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, the quality of deuterated reagents is paramount. Acetic anhydride-d6 ((CD₃CO)₂O) is a widely used derivatizing agent and a valuable tool in various NMR-based applications, including metabolomics and the structural elucidation of complex molecules. The isotopic purity of this reagent, specifically the atom percent of deuterium (B1214612) (D), directly impacts the quality, accuracy, and reliability of the NMR data obtained. This technical guide provides an in-depth overview of the importance of isotopic purity for this compound in NMR studies, methods for its determination, and practical considerations for researchers.

The Significance of High Isotopic Purity

The primary reason for using deuterated reagents in ¹H NMR is to replace hydrogen atoms with deuterium, thus rendering the molecule "invisible" in the proton spectrum. However, the synthesis of deuterated compounds is rarely perfect, resulting in residual protons. The level of these residual protons is inversely proportional to the isotopic purity. High isotopic purity (typically ≥98 atom % D) is crucial for several reasons:

-

Minimization of Residual Solvent/Reagent Signals: In ¹H NMR, strong signals from residual protons in the deuterated reagent can obscure signals from the analyte, particularly when the analyte is at a low concentration. This is especially critical in sensitive experiments like metabolomics or in the analysis of precious samples.

-

Improved Spectral Baseline: Large solvent or reagent peaks can distort the baseline, making the integration of analyte signals inaccurate and complicating the interpretation of the spectrum.

-

Enhanced Dynamic Range: By reducing the intensity of the reagent's signals, the receiver gain of the NMR spectrometer can be set higher, improving the signal-to-noise ratio for the analyte's peaks.

-

Accuracy in Quantitative NMR (qNMR): In qNMR studies, where the concentration of a substance is determined by comparing the integral of its signal to that of a certified reference standard, any signal overlap with impurities from the deuterated reagent can lead to significant quantification errors.

-

Cleanliness of 2D and nD NMR Spectra: In multi-dimensional NMR experiments, strong residual signals can give rise to t1-noise and other artifacts, which can obscure cross-peaks and complicate spectral assignment.

While an isotopic purity of 100% is practically unattainable, striving for the highest possible enrichment is essential for high-quality NMR data. For most high-resolution NMR applications, an isotopic purity of 99.5 atom % D or higher is recommended.

Commercially Available this compound

Several chemical suppliers offer this compound with varying levels of isotopic purity. The choice of grade depends on the specific application and the required sensitivity. Below is a summary of typical product specifications.

| Supplier | Product Name | Isotopic Purity (atom % D) | Chemical Purity |

| Sigma-Aldrich | This compound | 99% | 99% (CP) |

| Cambridge Isotope Laboratories, Inc. | Acetic anhydride-D₆ | 98% | 98% |

| Thermo Scientific Chemicals | This compound, for NMR | 98.5% | Not specified |

| Eurisotop | ACETIC ANHYDRIDE (B1165640) (D6, 98%) | 98% | 98% |

Experimental Determination of Isotopic Purity

The isotopic purity of this compound can be accurately determined using NMR spectroscopy. Both ¹H and ²H NMR methods can be employed, often in a complementary fashion.

Experimental Workflow for Isotopic Purity Assessment

The general workflow for assessing the isotopic purity of this compound is depicted below. This process involves careful sample preparation, acquisition of NMR data, and subsequent data analysis to calculate the deuterium enrichment.

Protocol 1: Isotopic Purity Determination by Quantitative ¹H NMR (qNMR)

This method relies on comparing the integral of the residual proton signal in this compound to the integral of a known amount of a high-purity internal standard.

1. Materials and Reagents:

-

This compound (sample to be tested)

-

High-purity internal standard (e.g., Maleic acid, ≥99.5% purity)

-

Non-deuterated, anhydrous solvent (e.g., Acetone, Chloroform)

-

5 mm NMR tubes

-

Analytical balance

2. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the internal standard into a clean, dry vial.

-

Accurately weigh approximately 20-40 mg of the this compound into the same vial.

-

Record the exact masses.

-

Dissolve the mixture in approximately 0.6 mL of the non-deuterated solvent.

-

Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: Maintain a constant temperature (e.g., 298 K).

-

Key Parameters for Quantitation:

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest (both the residual proton signal and the internal standard). A d1 of 30-60 seconds is often sufficient.

-

Pulse Angle: A 30° pulse angle is recommended to minimize errors from inaccurate pulse calibration, while a 90° pulse can be used if calibrated precisely and a long relaxation delay is employed.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for both the residual proton signal and the internal standard signal.

-

4. Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Integrate the residual proton signal of this compound (a quintet around 2.20 ppm in many solvents due to coupling with two deuterium atoms) and a well-resolved signal from the internal standard (e.g., the singlet of the vinyl protons of maleic acid at ~6.3 ppm).

-

Calculate the molar ratio and subsequently the isotopic purity using the following formula:

Isotopic Purity (atom % D) = [1 - (Integral_residual / (Integral_standard × (N_standard / N_residual_protons))) × (MW_anhydride / mass_anhydride) × (mass_standard / MW_standard)] × 100

Where:

-

Integral_residual: Integral of the residual proton signal of this compound.

-

Integral_standard: Integral of the internal standard signal.

-

N_standard: Number of protons contributing to the integrated signal of the standard.

-

N_residual_protons: Number of protons in the residual species (for CD₂H, this is 1).

-

MW_anhydride: Molecular weight of the deuterated acetic anhydride.

-

mass_anhydride: Mass of the this compound sample.

-

MW_standard: Molecular weight of the internal standard.

-

mass_standard: Mass of the internal standard.

-

Protocol 2: Isotopic Purity Confirmation by ²H NMR

²H NMR directly observes the deuterium nuclei, providing a complementary method to confirm the isotopic enrichment. This method is particularly useful for highly deuterated compounds where the residual proton signals are very weak.

1. Sample Preparation:

-

Prepare a concentrated solution of this compound (e.g., 50-100 mg) in a non-deuterated solvent (e.g., Acetone or Chloroform) in an NMR tube. A non-deuterated solvent is used to avoid a large deuterium signal from the solvent itself.

2. NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer equipped with a broadband probe.

-

Nucleus: ²H.

-

Pulse Program: A standard single-pulse experiment.

-

Key Parameters:

-

The experiment is typically run unlocked, as there is no deuterium lock signal from the solvent. Shimming can be performed on the ¹H signal of the sample or a separate shimming sample.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for the deuterium signal of this compound.

-

3. Data Processing and Analysis:

-

Process the ²H NMR spectrum.

-

The presence of a strong signal at the expected chemical shift for the methyl groups of acetic anhydride confirms the high level of deuteration.

-

While quantitative analysis by ²H NMR is possible, it is often used qualitatively or semi-quantitatively to confirm the results from ¹H qNMR due to the broader lineshapes and lower sensitivity of the deuterium nucleus.

Logical Relationships in Purity Assessment

The determination of isotopic purity is a multi-faceted process that involves considering both isotopic and chemical purity, as they are interconnected.

Conclusion

The isotopic purity of this compound is a critical parameter that directly influences the quality and reliability of NMR data. For researchers, scientists, and drug development professionals, understanding the implications of isotopic purity and having robust methods for its verification are essential. By employing quantitative ¹H NMR with an internal standard and complementary ²H NMR, the isotopic enrichment of this compound can be accurately determined. Selecting a reagent with an isotopic purity appropriate for the intended application will ultimately lead to more accurate and reliable results in NMR-based research and development.

In-Depth Technical Guide: Acetic Anhydride-d6 ((CD3CO)2O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the deuterated form of acetic anhydride, Acetic Anhydride-d6 ((CD3CO)2O). This isotopically labeled compound is a valuable tool in various scientific disciplines, particularly in mechanistic studies, metabolic pathway analysis, and as a deuterated building block in the synthesis of complex molecules for drug development.

Core Chemical Properties

This compound is a colorless liquid that is the deuterated analog of acetic anhydride. The replacement of hydrogen atoms with deuterium (B1214612) atoms provides a stable isotopic label that can be readily traced and distinguished from its non-deuterated counterpart by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Citations |

| Chemical Formula | C4D6O3 | [1][2] |

| Linear Formula | (CD3CO)2O | [3][4] |

| Molecular Weight | 108.13 g/mol | [1][3][4][5][6] |

| CAS Number | 16649-49-3 | [1][2][3][4] |

| EC Number | 240-697-0 | [3][4] |

| Density | 1.143 g/mL at 25 °C | [4] |

| Boiling Point | 138-140 °C | [4] |

| Melting Point | -73 °C | [4] |

| Refractive Index | n20/D 1.3875 | [4] |

| Isotopic Purity | 98 atom % D to 99 atom % D | [3][4][5] |

Experimental Applications and Protocols

This compound is a versatile reagent employed in a range of experimental procedures. Its primary utility lies in its ability to introduce a deuterated acetyl group, enabling researchers to trace the fate of molecules in biological systems and elucidate reaction mechanisms.

General Protocol for Deuterated Acetylation of a Primary Amine

This protocol outlines a general procedure for the N-acetylation of a primary amine using this compound. This is a common reaction in organic synthesis and for the preparation of labeled standards for mass spectrometry-based assays.

Materials:

-

Primary amine substrate

-

This compound ((CD3CO)2O)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), Pyridine)

-

Quenching agent (e.g., saturated aqueous sodium bicarbonate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine substrate in the chosen anhydrous aprotic solvent.

-

Addition of Base: Add the base to the reaction mixture. The base acts as a scavenger for the deuterated acetic acid byproduct.

-

Addition of this compound: Slowly add this compound to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by the slow addition of a suitable quenching agent. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the pure deuterated acetylated product.

Logical Workflow for Utilizing (CD3CO)2O in Proteomics

The following diagram illustrates a typical workflow for the use of this compound in a quantitative proteomics experiment, specifically for the labeling of peptides.

Caption: Workflow for quantitative proteomics using (CD3CO)2O for peptide labeling.

This workflow demonstrates the integration of this compound into a standard proteomics pipeline. The deuterium labeling of peptides allows for the relative or absolute quantification of proteins from different samples when analyzed by mass spectrometry. The mass shift introduced by the deuterated acetyl group enables the differentiation and comparison of peptide intensities between control and experimental groups.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Acanthus Research [acanthusresearch.com]

- 3. Acetic anhydride-Dâ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Buy Acetic anhydride-d 6 99 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 5. Acetic anhydride-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-1162-5 [isotope.com]

- 6. cphi-online.com [cphi-online.com]

An In-depth Technical Guide to Acetic Anhydride-d6 (CAS: 16649-49-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acetic anhydride-d6 (CAS Number: 16649-49-3), a deuterated analogue of acetic anhydride (B1165640). This isotopically labeled compound is a valuable tool in various scientific disciplines, particularly in organic synthesis, drug development, and analytical chemistry. Its primary utility lies in its ability to introduce a stable isotope label, facilitating the elucidation of reaction mechanisms and the quantification of molecules in complex biological matrices.

Core Properties and Specifications

This compound, also known as hexadeuteroacetic anhydride, is a colorless liquid.[1] It is structurally identical to acetic anhydride, with the exception that the six hydrogen atoms on the methyl groups have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 16649-49-3[2] |

| Molecular Formula | C4D6O3[3] |

| Molecular Weight | 108.13 g/mol [3][4] |

| Appearance | Clear, colorless liquid[2][3] |

| Density | 1.143 g/mL at 25 °C[2][3] |

| Melting Point | -73 °C[2][3] |

| Boiling Point | 138-140 °C[2][3] |

| Refractive Index | n20/D 1.3875[2][3] |

| Isotopic Purity | Typically ≥98 atom % D[5][6] |

Applications in Research and Development

The unique properties of this compound make it a versatile reagent in a multitude of research and development applications.

-

Isotopic Labeling for Mass Spectrometry: One of the most significant applications is in mass spectrometry-based proteomics and metabolomics.[5] The introduction of a known mass shift (+6 Da) allows for the differentiation and quantification of acetylated molecules from their endogenous, unlabeled counterparts. This is particularly useful in quantitative proteomics for studying protein acetylation and in drug metabolism studies to track the fate of acetylated pharmaceuticals.

-

Deuterated Pharmaceuticals: this compound can be used in the synthesis of deuterated pharmaceuticals.[6] The "deuterium effect" can sometimes lead to altered metabolic profiles, potentially improving a drug's pharmacokinetic properties, such as increased metabolic stability and reduced toxicity.

-

Mechanistic Studies: The kinetic isotope effect associated with the C-D bond versus the C-H bond can be exploited to study reaction mechanisms. By comparing the reaction rates of deuterated and non-deuterated reactants, researchers can gain insights into the rate-determining steps of a chemical transformation.

-

NMR Spectroscopy: While less common than deuterated solvents, this compound can be used in specific NMR experiments where the introduction of a deuterated acetyl group is desired for spectral simplification or as a tracer.

Experimental Protocols

1. General Acetylation of a Primary Amine for Mass Spectrometry Analysis

This protocol describes a general procedure for the acetylation of a primary amine-containing analyte (e.g., a peptide or small molecule drug) using this compound for subsequent LC-MS/MS analysis.

Materials:

-

Analyte solution (in a suitable aprotic solvent like acetonitrile (B52724) or DMF)

-

This compound

-

A mild base (e.g., triethylamine (B128534) or pyridine)

-

Quenching solution (e.g., methanol (B129727) or water)

-

LC-MS grade solvents for analysis

Procedure:

-

Dissolve the analyte in an appropriate aprotic solvent to a known concentration.

-

Add a slight molar excess of a mild base (e.g., 1.1 equivalents of triethylamine) to the analyte solution.

-

Add a molar excess (typically 1.2 to 1.5 equivalents) of this compound to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 1-2 hours, or until completion as monitored by a suitable technique (e.g., TLC or LC-MS).

-

Quench the reaction by adding a small amount of methanol or water to consume any unreacted this compound.

-

The resulting solution containing the deuterated-acetylated analyte can then be diluted and directly analyzed by LC-MS/MS.

2. Derivatization of Biogenic Amines for GC-MS Analysis

Acetic anhydride is a well-established reagent for the derivatization of biogenic amines to improve their volatility and chromatographic properties for GC-MS analysis.[7][8] The use of this compound allows for the creation of an internal standard for accurate quantification.

Materials:

-

Biological sample extract containing biogenic amines

-

This compound

-

Aqueous base (e.g., sodium bicarbonate solution)

-

Organic extraction solvent (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

Procedure:

-

To an aqueous extract of the biological sample, add an equal volume of a saturated sodium bicarbonate solution to create basic conditions.

-

Add a defined volume of this compound in an organic solvent (e.g., ethyl acetate).

-

Vortex the mixture vigorously for 1-2 minutes to facilitate the acetylation of the amine and phenolic hydroxyl groups.

-

Separate the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate.

-

The dried organic solution containing the deuterated-acetylated biogenic amines is now ready for GC-MS analysis.

Visualizing Workflows and Pathways

General Workflow for Isotopic Labeling and Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for using this compound in a quantitative mass spectrometry experiment.

Caption: Workflow for isotopic labeling with this compound.

Simplified Reaction Mechanism of Acetylation

This diagram shows a simplified representation of the nucleophilic acyl substitution reaction that occurs during acetylation with this compound.

Caption: Simplified mechanism of amine acetylation.

Safety and Handling

This compound is a corrosive and flammable liquid that reacts violently with water.[2][3] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[4] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, alcohols, and bases.[3]

References

- 1. This compound | ZEOTOPE [zeotope.com]

- 2. Cas 16649-49-3,this compound | lookchem [lookchem.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Page loading... [guidechem.com]

- 5. Acetic anhydride-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-1162-5 [isotope.com]

- 6. Acetic anhydride-Dâ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 9. isotope.com [isotope.com]

A Technical Guide to Acetic Anhydride-d6: Properties and Considerations for Use in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and practical considerations regarding the solubility of acetic anhydride-d6 in common organic solvents. This compound, the deuterated analog of acetic anhydride (B1165640), is a valuable reagent in organic synthesis, particularly in the preparation of deuterated pharmaceuticals and for use in nuclear magnetic resonance (NMR) based-studies.[1] A thorough understanding of its solubility characteristics is crucial for its effective use in various research and development applications.

Physical and Chemical Properties of this compound

This compound is a colorless liquid with a pungent odor.[2] Key physical and chemical properties are summarized in the table below. It is important to note that this substance is flammable and reacts violently with water and alcohols.[1][3] It is also corrosive and causes severe skin and eye burns.[4] Appropriate safety precautions should always be taken when handling this reagent.

| Property | Value | Reference(s) |

| Molecular Formula | (CD₃CO)₂O | [5] |

| Molecular Weight | 108.13 g/mol | |

| Density | 1.143 g/mL at 25 °C | |

| Boiling Point | 138-140 °C | |

| Melting Point | -73 °C | |

| Refractive Index | n20/D 1.3875 | |

| Isotopic Purity | Typically ≥98 atom % D | [5] |

Solubility of this compound in Organic Solvents

The following table summarizes the qualitative solubility of acetic anhydride in various organic solvents based on available data.

| Solvent | Qualitative Solubility | Reference(s) |

| Chloroform (CHCl₃) | Soluble | [3][7] |

| Dichloromethane (CH₂Cl₂) | Soluble | [8][9] |

| Tetrahydrofuran (THF) | Soluble | [10][11] |

| Diethyl Ether (Et₂O) | Miscible | [7][10][12] |

| Acetone | Soluble | [4] |

| Ethyl Acetate | Miscible | [7] |

| Acetonitrile | Soluble | [8] |

| Dimethylformamide (DMF) | Soluble | [13] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [14] |

| Benzene | Soluble | [3][7] |

| Toluene | Soluble | [8] |

| Hexane | Information not available | |

| Ethanol | Reacts | [10][15] |

| Methanol | Soluble | [8] |

| Water | Reacts to form acetic acid-d4 | [16] |

| Carbon Tetrachloride (CCl₄) | Sparingly soluble | [7][10] |

Note: "Miscible" implies that the substances will mix in all proportions, forming a homogeneous solution. "Soluble" indicates that a significant amount of the solute can dissolve in the solvent, though not necessarily in all proportions. This compound will react with protic solvents such as alcohols and water.

General Experimental Protocol for Determining Solubility

For applications requiring precise knowledge of solubility, a general experimental protocol can be followed to determine the solubility of this compound in a specific organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Vials with airtight caps

Methodology:

-

Preparation of Supersaturated Solutions: In a series of vials, add an excess amount of this compound to a known volume of the organic solvent at a constant temperature. The excess of the solute ensures that a saturated solution is formed.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or water bath. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution has reached equilibrium.

-

Separation of Undissolved Solute: After equilibration, carefully allow the undissolved this compound to settle.

-

Sample Extraction and Dilution: Carefully extract a known volume of the clear, saturated supernatant without disturbing the undissolved layer. Dilute the extracted sample to a known volume with the same organic solvent.

-

Quantitative Analysis: Analyze the diluted sample using a calibrated analytical technique such as Gas Chromatography (GC). A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

Calculation of Solubility: From the concentration of the diluted sample, calculate the original concentration of the saturated solution. This value represents the solubility of this compound in the solvent at that specific temperature.

Workflow for Utilizing this compound in a Chemical Reaction

The following diagram illustrates a typical workflow for researchers considering the use of this compound in a chemical reaction, with a focus on the importance of solvent selection and solubility.

Caption: Workflow for the use of this compound in organic synthesis.

Logical Framework for Solvent Selection

The decision-making process for selecting an appropriate solvent for a reaction involving this compound can be visualized as follows.

Caption: Decision tree for selecting a suitable solvent for this compound.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Acid Anhydrides- Definition, Structure, Properties & Uses [turito.com]

- 3. stobec.com [stobec.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Acetic anhydride-Dâ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Acetic Anhydride | C4H6O3 | CID 7918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. osha.gov [osha.gov]

- 9. specau.com.au [specau.com.au]

- 10. acetic anhydride [chemister.ru]

- 11. empbiotech.com [empbiotech.com]

- 12. celanese.com [celanese.com]

- 13. acetic anhydride DMF | C7H13NO4 | CID 86761394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Albright–Goldman oxidation - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Physical Properties of Acetic Anhydride-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic anhydride-d6, the deuterated analog of acetic anhydride, is a crucial reagent in organic synthesis, particularly in the preparation of deuterated pharmaceutical compounds and for use in NMR spectroscopy. Its physical properties are fundamental to its handling, application, and the interpretation of experimental results. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are similar to its non-deuterated counterpart, with slight variations due to the isotopic substitution of deuterium (B1214612) for protium. These properties are essential for safe handling, reaction setup, and purification processes.

Data Presentation

A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.

| Physical Property | Value | Units | Notes |

| Molecular Weight | 108.13[1] | g/mol | |

| Density | 1.143 at 25 °C | g/mL | |

| Boiling Point | 138-140 | °C | at 760 mmHg |

| Melting Point | -73 | °C | |

| Refractive Index | 1.3875 at 20 °C | nD | |

| Isotopic Purity | ≥99 | atom % D | Varies by supplier |

Experimental Protocols

Accurate determination of the physical properties of this compound is critical for its use in research and development. The following sections detail the standard experimental methodologies for measuring these key parameters.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[2][3]

Methodology:

-

Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is then placed, open-end down, into the test tube containing the liquid.

-

Apparatus Setup: The small test tube is attached to a thermometer using a rubber band or wire. The assembly is then inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is immersed in the oil.

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner. This design promotes convection currents, ensuring uniform heating of the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point (Capillary Method)

For substances that are solid at or near room temperature, the capillary melting point method is standard. Since this compound has a very low melting point (-73 °C), this determination requires a cryostat or a specialized low-temperature melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of solidified this compound is introduced into a capillary tube, which is then sealed.

-

Apparatus Setup: The capillary tube is placed in a low-temperature melting point apparatus.

-

Cooling and Heating: The apparatus is cooled to a temperature well below the expected melting point. The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C/min).

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is the end of the melting range. For a pure substance, this range should be narrow.[4][5][6]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.[7][8][9]

Methodology:

-

Mass of Empty Pycnometer: A clean, dry pycnometer is accurately weighed (m_pyc).

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the exterior. The filled pycnometer is then weighed (m_pyc+sample).

-

Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with deionized water. The mass of the pycnometer filled with water is determined (m_pyc+water).

-

Calculation: The density of this compound (ρ_sample) is calculated using the following formula:

ρ_sample = [(m_pyc+sample - m_pyc) / (m_pyc+water - m_pyc)] * ρ_water

where ρ_water is the known density of water at the measurement temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends when it passes through a substance and is a useful indicator of purity. An Abbe refractometer is commonly used for this measurement.[10][11][12]

Methodology:

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Determination of Isotopic Purity (NMR and Mass Spectrometry)

The isotopic purity of this compound is a critical parameter, indicating the percentage of deuterium atoms at the labeled positions. This is typically determined by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).[13][14][15]

Methodology (NMR Spectroscopy):

-

Sample Preparation: A known amount of this compound is dissolved in a suitable NMR solvent that does not contain deuterium atoms at the chemical shift of interest. An internal standard with a known concentration may be added for quantitative analysis.

-

¹H NMR Analysis: A proton (¹H) NMR spectrum is acquired. The residual proton signals in the regions corresponding to the deuterated positions are integrated.

-

²H NMR Analysis: A deuterium (²H) NMR spectrum is acquired. The deuterium signals are integrated.[16]

-

Calculation: The isotopic purity is calculated by comparing the integrals of the residual proton signals to the integrals of the deuterium signals or a known internal standard. The formula for calculation can be complex and depends on the specific method and standards used.

Methodology (Mass Spectrometry):

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

Mass Spectrum Acquisition: A mass spectrum is obtained, showing the relative abundance of different mass-to-charge ratio (m/z) ions.

-

Isotopologue Analysis: The relative intensities of the molecular ion peak corresponding to the fully deuterated species (d6) and the peaks corresponding to the less-deuterated species (d5, d4, etc.) are measured.[17][18][19]

-

Calculation: The isotopic purity is calculated from the relative abundances of the different isotopologues, often after correcting for the natural abundance of isotopes (e.g., ¹³C).

Mandatory Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the comprehensive determination of the physical properties of this compound.

Caption: Workflow for Determining Physical Properties.

Logical Relationship for Isotopic Purity Determination

This diagram outlines the decision-making process and methodologies for accurately determining the isotopic purity of this compound.

Caption: Isotopic Purity Determination Methods.

References

- 1. Acetic anhydride-Dâ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. westlab.com [westlab.com]

- 6. thinksrs.com [thinksrs.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

- 10. ABBE Refractometer | Refractometer | Labmate [labmate.com]

- 11. macro.lsu.edu [macro.lsu.edu]

- 12. refractometer.pl [refractometer.pl]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]

- 17. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Isotope ratio mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

Acetic Anhydride-d6: A Technical Guide to its Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetic anhydride-d6 ((CD₃CO)₂O) is a deuterated analog of acetic anhydride (B1165640), a powerful acetylating agent. The replacement of hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, imparts a greater mass to the molecule without significantly altering its chemical reactivity. This key feature makes this compound an invaluable tool in various scientific research domains, particularly in mass spectrometry-based proteomics and Nuclear Magnetic Resonance (NMR) spectroscopy. Its utility also extends to the synthesis of deuterated internal standards crucial for accurate quantification in drug metabolism and pharmacokinetic studies. This technical guide provides an in-depth overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its effective implementation in the laboratory.

Core Applications in Scientific Research

The primary applications of this compound stem from its ability to introduce a stable isotope label onto molecules of interest. This labeling allows for the differentiation and quantification of molecules in complex mixtures.

Quantitative Proteomics: Chemical Labeling of Peptides and Proteins

In the field of proteomics, this compound is a cost-effective and efficient reagent for the chemical labeling of peptides and proteins for relative and absolute quantification by mass spectrometry.[1] The labeling reaction targets the primary amines at the N-terminus of peptides and the ε-amine group of lysine (B10760008) residues.[1]

By labeling one sample with natural abundance ("light") acetic anhydride and another with this compound ("heavy"), the two samples can be mixed and analyzed together in a single mass spectrometry run. The resulting peptide pairs will have a predictable mass difference, allowing for the accurate determination of their relative abundance by comparing the signal intensities of the light and heavy isotopic forms.[1]

Quantitative Data Summary: Peptide Labeling with this compound

| Parameter | Value | Reference(s) |

| Isotopic Purity | Typically ≥98% atom D | [2][3] |

| Chemical Purity | ≥98% | [2][3] |

| Mass Shift per Acetyl Group | +3 Da (for d3-acetyl) | |

| Labeling Efficiency | >99% (under optimized conditions) | [1] |

| Peptide Recovery | >90% | [1] |

Synthesis of Deuterated Internal Standards

The synthesis of deuterated compounds is a critical aspect of drug discovery and development.[4] Deuterated analogs of drug candidates or their metabolites are widely used as internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of quantitative analyses.[4][5][6] this compound serves as a valuable deuterated building block for introducing acetyl-d3 groups into molecules during their synthesis.[7] This method provides a high degree of deuterium incorporation at specific sites.

Quantitative Data Summary: Properties of this compound for Synthesis

| Property | Value | Reference(s) |

| Molecular Weight (Labeled) | 108.13 g/mol | [2][3] |

| Isotopic Purity (atom % D) | ≥98% | [2][3] |

| Mass Shift from (CH₃CO)₂O | +6 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, deuterated solvents are essential to avoid overwhelming signals from the solvent's protons. While this compound is not a common NMR solvent, it can be used in specific applications, such as:

-

Reaction Monitoring: To monitor the progress of reactions where acetic anhydride is a reactant, using the deuterated form can simplify the ¹H NMR spectrum by eliminating the signals from the acetyl protons of the reagent.

-

Purity Assessment: In certain cases, it can be used as a derivatizing agent to determine the purity of a sample containing active hydrogens (e.g., alcohols, amines) by reacting with them and observing the newly formed deuterated acetylated products in the NMR spectrum.[8]

Experimental Protocols

Protocol 1: Quantitative Labeling of Peptides for Mass Spectrometry

This protocol outlines the general procedure for labeling two peptide samples ("light" and "heavy") for relative quantification.

Materials:

-

Purified peptide samples (e.g., from tryptic digestion of protein extracts)

-

Acetic anhydride (for "light" sample)

-

This compound (for "heavy" sample)

-

Ammonium (B1175870) bicarbonate buffer (100 mM, pH 8.0)

-

Hydroxylamine (B1172632) solution (for quenching)

-

C18 solid-phase extraction (SPE) cartridges for sample cleanup

-

LC-MS grade solvents (acetonitrile, water, formic acid)

Procedure:

-

Sample Preparation:

-

Dissolve the purified peptide samples in 100 mM ammonium bicarbonate buffer (pH 8.0).

-

Quantify the peptide concentration using a suitable method (e.g., BCA assay).

-

-

Labeling Reaction:

-

For the "heavy" labeled sample, add this compound to the peptide solution. A 10-fold molar excess of the anhydride over the total number of primary amine groups (N-termini and lysine side chains) is a good starting point.

-

For the "light" control sample, add the same molar excess of natural abundance acetic anhydride.

-

Incubate the reactions for 1 hour at room temperature with gentle agitation.

-

-

Quenching the Reaction:

-

Add hydroxylamine solution to quench any unreacted acetic anhydride.

-

-

Sample Mixing and Cleanup:

-

Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

-

Acidify the mixed sample with formic acid.

-

Desalt and purify the labeled peptides using a C18 SPE cartridge.

-

Elute the peptides and dry them under vacuum.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the dried peptide sample in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

-

Analyze the sample by LC-MS/MS. Data analysis will involve identifying peptide pairs with the expected mass difference and comparing their peak intensities for quantification.

-

Protocol 2: Synthesis of a Deuterated Internal Standard (Conceptual Example: Deuterated Ibuprofen (B1674241) Analog)

This protocol provides a conceptual workflow for the synthesis of a deuterated analog of a drug molecule using this compound. The synthesis of deuterated ibuprofen itself can be complex, but this illustrates the principle.[9][10][11][12][13]

Reaction: Friedel-Crafts acylation of isobutylbenzene (B155976) with this compound to introduce a trideuteroacetyl group.

Materials:

-

Isobutylbenzene

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric acid (HCl), cooled to 0°C

-

Sodium hydroxide (B78521) (NaOH) solution (10%)

-

Brine solution (50%)

-

Water

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, add anhydrous aluminum chloride and anhydrous dichloromethane and cool the mixture in an ice bath.

-

Slowly add isobutylbenzene and this compound to the cooled mixture while stirring.

-

Continue stirring the reaction mixture at 0°C for approximately 45 minutes.

-

-

Reaction Quenching and Workup:

-

Allow the reaction mixture to warm to room temperature.

-

Carefully quench the reaction by adding the cold HCl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with 10% NaOH solution, 50% brine, and water.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude deuterated product.

-

Purify the product using an appropriate method, such as column chromatography, to yield the deuterated p-isobutylacetophenone analog. This intermediate can then be used in subsequent steps to synthesize the final deuterated ibuprofen analog.

-

Protocol 3: NMR for Reaction Monitoring

This protocol describes how to set up an NMR experiment to monitor the progress of a reaction involving acetic anhydride.

Materials:

-

Reactants for the desired chemical reaction

-

Deuterated NMR solvent compatible with the reaction

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

In a clean, dry vial, dissolve the starting materials (excluding acetic anhydride) in the appropriate deuterated solvent.

-

Transfer a known volume of this solution to an NMR tube.

-

Acquire a baseline ¹H NMR spectrum of the starting materials.

-

-

Initiating and Monitoring the Reaction:

-

Add a precise amount of this compound to the NMR tube to initiate the reaction.

-

Quickly mix the contents and place the tube in the NMR spectrometer.

-

Acquire a series of ¹H NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Process the acquired spectra.

-

Monitor the disappearance of reactant peaks and the appearance of product peaks over time.

-

By integrating the relevant peaks, the relative concentrations of reactants and products can be determined at each time point, allowing for the calculation of reaction kinetics.

-

Visualizations

Workflow for Quantitative Proteomics using this compound Labeling

Caption: Workflow for quantitative proteomics using stable isotope labeling with this compound.

General Synthesis Workflow for a Deuterated Internal Standard

Caption: A generalized workflow for the synthesis of a deuterated internal standard using this compound.

Logical Relationship in Isotopic Labeling for Mass Spectrometry

Caption: Logical relationship of isotopic labeling for relative quantification by mass spectrometry.

Conclusion

This compound is a versatile and powerful reagent for researchers in the life sciences and drug development. Its utility in quantitative proteomics allows for accurate and cost-effective analysis of protein expression changes. In synthetic chemistry, it provides a straightforward method for introducing deuterium labels to create internal standards for robust bioanalytical assays. Furthermore, its application in NMR spectroscopy can simplify spectral analysis and aid in reaction monitoring. By understanding the principles behind its applications and following well-defined experimental protocols, researchers can effectively leverage the unique properties of this compound to advance their scientific investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. Acetic anhydride-Dâ (D, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Acetic anhydride-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-1162-5 [isotope.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. mdpi.com [mdpi.com]

- 8. azooptics.com [azooptics.com]

- 9. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Acetic Anhydride-d6: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and optimal storage conditions for Acetic anhydride-d6. Understanding these parameters is critical for ensuring the isotopic purity, reactivity, and overall quality of this important reagent in research and pharmaceutical development.

Core Stability Profile

This compound is a stable compound when stored under the recommended conditions.[1][2][3] However, its high reactivity, particularly with water, is the primary factor influencing its stability and shelf-life. The principal degradation pathway is hydrolysis to form acetic acid-d3. This reaction is exothermic and can be vigorous.

Exposure to moist air will lead to gradual degradation.[4] The compound is also incompatible with several classes of chemicals, and contact with these should be avoided to prevent decomposition and hazardous situations.

Quantitative Stability Data

While specific kinetic data for the degradation of this compound under various storage conditions is not extensively published in readily accessible literature, the following table summarizes the key factors affecting its stability and the recommended mitigation strategies.

| Parameter | Influence on Stability | Recommended Conditions & Practices | Rationale |

| Moisture/Water | Primary cause of degradation through rapid hydrolysis.[1][2][4] | Store in a tightly sealed container in a dry environment.[5][6] Handle under an inert atmosphere (e.g., nitrogen or argon) where possible. | Prevents contact with atmospheric moisture, minimizing hydrolysis to acetic acid-d3. |

| Temperature | Elevated temperatures can increase the rate of degradation and evaporation. | Store at room temperature or refrigerated (4°C).[7][8] Avoid excessive heat.[6] | Lower temperatures slow down potential degradation reactions. |

| Light | Potential for photodegradation, although less critical than moisture. | Store in an opaque or amber container, away from direct sunlight.[6][7] | Protects the compound from potential light-induced decomposition. |

| Air (Oxygen) | Generally stable in the presence of air, but moisture in the air is the main concern. | A tightly sealed container is sufficient for most applications. | Minimizes exposure to atmospheric moisture. |

| pH | Hydrolysis is catalyzed by both acids and bases. | Maintain a neutral environment. Avoid contact with acids and bases.[1] | Prevents accelerated degradation. |

| Incompatible Materials | Reacts with strong oxidizing agents, alcohols, and strong bases.[1][2] | Store separately from these materials. | Prevents potentially violent reactions and degradation of the reagent. |

Experimental Protocols

Protocol: Assessment of this compound Purity by ¹H NMR Spectroscopy

This protocol outlines a general method to assess the purity of this compound and quantify the extent of hydrolysis to acetic acid-d3.

Objective: To determine the percentage of this compound that has hydrolyzed to acetic acid-d3.

Materials:

-

This compound sample

-

Anhydrous NMR solvent (e.g., Chloroform-d, Benzene-d6)

-

NMR tube with a cap

-

Micropipette

Procedure:

-

In a dry environment (e.g., a glove box or under a stream of inert gas), prepare a dilute solution of the this compound sample in the anhydrous NMR solvent. A typical concentration is 1-5% v/v.

-

Transfer the solution to an NMR tube and cap it securely.

-

Acquire a ¹H NMR spectrum.

-

Analysis:

-

The ¹H NMR spectrum of pure this compound will show a singlet corresponding to the methyl protons (CD₃). Due to the high level of deuteration, this peak should be very small.

-

Acetic acid-d3, the hydrolysis product, will also show a singlet for its methyl protons, shifted from the anhydride (B1165640) peak.

-

Any significant peak in the region of 2 ppm is likely due to residual protons in the methyl groups or the presence of protio-acetic anhydride. A peak around 11-12 ppm would indicate the presence of the carboxylic acid proton of acetic acid, though this can be broad and exchange with any residual water.

-

The presence and integration of a peak corresponding to the methyl protons of acetic acid-d3 relative to the anhydride peak can be used to quantify the extent of hydrolysis.

-

Visualizing Stability Factors

The following diagram illustrates the relationship between environmental factors and the stability of this compound.

Caption: Logical flow of storage conditions and degrading factors impacting this compound stability.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Acetic Anhydride | C4H6O3 | CID 7918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.ca [fishersci.ca]

- 5. sds.chemdox.com [sds.chemdox.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Acetic anhydride-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-1162-5 [isotope.com]

- 8. armar-europa.de [armar-europa.de]

Methodological & Application

Application Notes and Protocols for the Derivatization of Amines with Acetic Anhydride-d6 for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of primary and secondary amines is crucial in various fields, including metabolomics, clinical diagnostics, and pharmaceutical development. However, the inherent polarity and low volatility of many amines present challenges for gas chromatography-mass spectrometry (GC-MS) analysis, often leading to poor peak shape and low sensitivity. Derivatization with acetic anhydride-d6 is a robust technique to overcome these limitations. This method replaces the active hydrogens on amine functional groups with deuteroacetyl groups, increasing volatility and improving chromatographic performance. The incorporation of a stable isotope label (deuterium) allows for the use of stable isotope dilution mass spectrometry, a highly accurate and precise quantification method.

This document provides detailed protocols for the derivatization of amines using this compound and presents typical quantitative data to guide researchers in applying this method.

Principle of Derivatization

This compound reacts with primary and secondary amines via nucleophilic acyl substitution to form stable N-deuteroacetyl derivatives. This reaction is typically carried out in a basic environment to neutralize the deuterated acetic acid byproduct. The derivatization increases the hydrophobicity and volatility of the amines, making them amenable to GC separation. The six deuterium (B1214612) atoms on the acetyl group provide a distinct mass shift, facilitating their differentiation from endogenous, non-derivatized compounds and enabling the use of a corresponding non-deuterated internal standard for precise quantification.

Applications

The derivatization of primary and secondary amines with this compound is a versatile technique with broad applications:

-

Metabolomics: For the quantitative profiling of amino acids and biogenic amines in biological fluids such as plasma, urine, and cerebrospinal fluid.

-

Drug Development: In the analysis of pharmaceutical compounds containing primary or secondary amine moieties and their metabolites, which is crucial for pharmacokinetic and pharmacodynamic studies.[1]

-

Clinical Chemistry: For the monitoring of disease biomarkers that are amines.

-

Forensic Toxicology: For the detection and quantification of drugs of abuse, such as amphetamines and their derivatives.

Experimental Protocols

Materials

-

This compound

-

Pyridine (B92270) (or other suitable base)

-

Organic solvent (e.g., ethyl acetate, dichloromethane)

-

Internal standards (deuterated analogs of the target amines, if available, or a structurally similar amine)

-

Sample matrix (e.g., plasma, urine, oral fluid)

-

Standard solutions of target amines

-

GC-MS system

Sample Preparation from Biological Fluids (e.g., Plasma, Serum, Urine)

-

Thaw Samples: Thaw frozen biological samples on ice.

-

Protein Precipitation: To a 100 µL aliquot of the sample, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect Supernatant: Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporation: Dry the supernatant to completeness under a gentle stream of nitrogen gas.

Derivatization Procedure

-

Reconstitution: Reconstitute the dried sample extract or a known amount of amine standard in 50 µL of a suitable solvent (e.g., acetonitrile).

-

Addition of Base and Reagent: Add 25 µL of pyridine and 25 µL of this compound.

-

Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.

-

Evaporation: Evaporate the sample to dryness under a stream of nitrogen.

-

Reconstitution for GC-MS: Reconstitute the residue in a volatile solvent compatible with GC analysis (e.g., 100 µL of ethyl acetate).

Caption: Experimental workflow for the derivatization of amines.

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of derivatized amines. These may require optimization depending on the specific analytes and instrumentation.

| Parameter | Value |

| Gas Chromatograph | |

| Column | Rxi-5Sil MS, 30 m, 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Quantitative Data

The following tables summarize typical quantitative performance data for the analysis of various amines after derivatization. Please note that the following data for amphetamines and ephedrines were obtained using non-deuterated acetic anhydride (B1165640) and are presented here as a representative example of the performance of the derivatization method.

Table 1: Linearity and Limits of Detection/Quantification

| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |

| Amphetamine | 25 - 1000 | > 0.99 | 0.0140 | 0.0466 |

| Methamphetamine | 25 - 1000 | > 0.99 | 15.33 | 51.10 |

| Ephedrine | 25 - 1000 | > 0.99 | 0.0466 | 0.155 |

| Pseudoephedrine | 25 - 1000 | > 0.99 | 0.0466 | 0.155 |

Data adapted from a study using acetic anhydride/pyridine derivatization for GC-MS analysis of amphetamines and ephedrines in urine.

Table 2: Precision and Recovery

| Analyte | Intra-assay Precision (CV %) | Inter-assay Precision (CV %) | Extraction Recovery (%) |

| Amphetamine | < 6 | < 6 | 87 - 96 |

| Methamphetamine | < 6 | < 6 | 87 - 96 |

| Ephedrine | < 6 | < 6 | 87 - 96 |

| Pseudoephedrine | < 6 | < 6 | 87 - 96 |

Data adapted from a study using acetic anhydride/pyridine derivatization for GC-MS analysis of amphetamines and ephedrines in urine.

Signaling Pathways and Logical Relationships

The use of this compound for derivatization is a key step in a larger analytical workflow designed for accurate quantification. The logical relationship between the steps is critical for obtaining reliable results.

Caption: Logical workflow from sample to quantitative result.

Conclusion

Derivatization of amines with this compound is a highly effective strategy for improving their analysis by GC-MS. This method enhances the volatility and chromatographic behavior of the analytes while the incorporation of a stable isotope label allows for highly accurate and precise quantification using isotope dilution mass spectrometry. The protocols and data presented here provide a solid foundation for researchers to develop and validate their own methods for the analysis of a wide range of amines in various matrices.

References

Application Note: Quantitative Proteomics using Deuterated Acetic Anhydride Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a fundamental technique in mass spectrometry-based quantitative proteomics, enabling the accurate determination of relative and absolute protein abundance in complex biological samples. Chemical labeling with isotopic reagents provides a versatile and cost-effective alternative to metabolic labeling methods. Acetic anhydride-d6 is a chemical labeling reagent that introduces a stable isotope tag onto the N-termini of peptides and the ε-amino group of lysine (B10760008) residues. This results in a predictable mass shift that allows for the differentiation and quantification of peptides from different samples by mass spectrometry.

The labeling strategy is based on the chemical reaction between acetic anhydride (B1165640) and the primary amine groups of peptides. A "light" sample is treated with standard acetic anhydride, while the "heavy" sample is labeled with this compound. The two samples are then combined and analyzed by LC-MS/MS. The relative abundance of a peptide in the two samples is determined by comparing the signal intensities of the light and heavy isotopic forms.

Quantitative Data Summary

The efficiency of peptide labeling is a critical factor for accurate quantification. Under optimized conditions, labeling of tryptic peptides with acetic anhydride can achieve high efficiency.[1]

| Parameter | Value | Reference |

| Labeling Efficiency | >99% | [1] |

| Peptide Recovery | >90% | [1] |

Experimental Protocol: Peptide Labeling with this compound

This protocol details the steps for labeling peptides with this compound for quantitative proteomics analysis.

Materials:

-

Purified peptide sample (from enzymatic digestion of a protein extract)

-

Acetic anhydride (for "light" sample)

-

This compound (for "heavy" sample)

-

Ammonium (B1175870) bicarbonate (100 mM, pH 8.0)

-

Hydroxylamine (B1172632) or Tris buffer

-

Trifluoroacetic acid (TFA)

-

C18 spin columns or equivalent for desalting

-

Acetonitrile (B52724) (ACN)

-

Formic acid (FA)

Procedure:

-

Sample Preparation:

-

Begin with a purified peptide sample, typically obtained from the enzymatic digestion of a protein extract.[1]

-

Ensure the peptide sample is dissolved in a buffer compatible with the labeling reaction, such as 100 mM ammonium bicarbonate, pH 8.0.[1]

-

Quantify the peptide concentration using a suitable method (e.g., BCA assay).[1]

-

-

Labeling Reaction:

-

For the "heavy" labeled sample, add this compound to the peptide solution. A 10-fold molar excess of the anhydride over the total amine groups (N-termini and lysine side chains) is recommended as a starting point.[1]

-

For the "light" control sample, add the same molar excess of standard acetic anhydride.[1]

-

Incubate the reactions for 1 hour at room temperature with gentle agitation.[1]

-

-

Quenching the Reaction:

-

Sample Cleanup:

-

Acidify the labeled peptide samples by adding TFA to a final concentration of 0.1%.[1]

-

Desalt the samples using C18 spin columns or a similar reversed-phase cleanup method to remove excess reagents and salts.[1]

-

Elute the labeled peptides from the C18 material using a solution of 50% acetonitrile and 0.1% formic acid.[1]

-

-

Sample Pooling and Mass Spectrometry Analysis:

-

Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio (or as dictated by the experimental design).[1]

-